molecular formula C24H22N4O4S3 B12223346 Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Cat. No.: B12223346
M. Wt: 526.7 g/mol
InChI Key: QQFLUIXYVYWMOD-UHFFFAOYSA-N
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Description

This compound features a fused cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core substituted with a phenyl group at position 3 and a 4-oxo moiety. The thiazole ring at position 4 is connected via a thioacetylamino linker, terminating in an ethyl ester group.

Properties

Molecular Formula

C24H22N4O4S3

Molecular Weight

526.7 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H22N4O4S3/c1-2-32-19(30)11-14-12-33-23(25-14)26-18(29)13-34-24-27-21-20(16-9-6-10-17(16)35-21)22(31)28(24)15-7-4-3-5-8-15/h3-5,7-8,12H,2,6,9-11,13H2,1H3,(H,25,26,29)

InChI Key

QQFLUIXYVYWMOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopenta[b]thiophene Core

The cyclopenta[b]thiophene scaffold is synthesized via Gewald’s multi-component reaction , a cornerstone for constructing 2-aminothiophene derivatives. Cyclopentanone reacts with elemental sulfur and malononitrile in ethanol under reflux to yield 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile (1 ). Key parameters include:

  • Reagents : Cyclopentanone (1.0 eq), sulfur (1.2 eq), malononitrile (1.1 eq).
  • Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
  • Yield : 75–80% after recrystallization from dimethylformamide (DMF)/water.

Analytical Validation :

  • IR : Absorption bands at 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O of cyclopentanone residue).
  • 1H NMR : Singlets at δ 2.45–2.70 ppm (cyclopentane CH₂), δ 6.30 ppm (NH₂).

Functionalization of the Thiophene Core

The amino group in 1 undergoes N-chloroacetylation to introduce reactive handles for subsequent heterocycle formation. Treatment with chloroacetyl chloride and triethylamine in dry dichloromethane yields 2-chloroacetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (2 ):

  • Reagents : Chloroacetyl chloride (1.5 eq), triethylamine (2.0 eq).
  • Conditions : 0–5°C for 1 hour, then 20°C for 2 hours.
  • Yield : 82% after precipitation in ice water.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic chloroacetyl chloride, eliminating HCl.

Construction of the Pyrimidine Ring

The pyrimidine moiety is introduced through cyclocondensation of 2 with urea derivatives. Heating 2 with thiourea in acetic acid generates the thieno[2,3-d]pyrimidin-4(3H)-one core (3 ):

  • Reagents : Thiourea (1.2 eq), glacial acetic acid.
  • Conditions : Reflux at 120°C for 12 hours.
  • Yield : 70–75%.

Structural Confirmation :

  • IR : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
  • 1H NMR : δ 7.25–7.45 ppm (phenyl protons), δ 4.10 ppm (OCH₂CH₃).

Thiazole Ring Formation

The thiazole component is synthesized via the Hantzsch thiazole synthesis . Reacting 3 with ethyl 2-bromoacetate and thiourea in ethanol forms the 4-acetamidothiazole intermediate (4 ):

  • Reagents : Ethyl 2-bromoacetate (1.5 eq), thiourea (1.2 eq).
  • Conditions : Ethanol, 70°C for 8 hours.
  • Yield : 65%.

Key Spectral Data :

  • Mass Spectrometry : m/z 392.45 (M⁺).
  • 13C NMR : δ 170.5 ppm (C=O), δ 60.1 ppm (OCH₂CH₃).

Final Coupling and Esterification

The thiol group in 4 reacts with ethyl chloroacetate under alkaline conditions to install the ethyl acetate sidechain. The reaction is conducted in tetrahydrofuran (THF) with potassium carbonate as the base:

  • Reagents : Ethyl chloroacetate (2.0 eq), K₂CO₃ (3.0 eq).
  • Conditions : THF, 60°C for 6 hours.
  • Yield : 60–65%.

Optimization Note :
Excess ethyl chloroacetate ensures complete substitution, while THF enhances solubility of intermediates.

Reaction Conditions and Yield Summary

Step Reaction Type Reagents Conditions Yield (%)
1 Gewald Synthesis S₈, malononitrile EtOH, reflux 75–80
2 N-Chloroacetylation Chloroacetyl chloride CH₂Cl₂, 0–20°C 82
3 Pyrimidine Cyclization Thiourea AcOH, reflux 70–75
4 Hantzsch Thiazole Synthesis Ethyl 2-bromoacetate EtOH, 70°C 65
5 Esterification Ethyl chloroacetate THF, 60°C 60–65

Analytical and Mechanistic Challenges

  • Regioselectivity : The formation of the pyrimidino[4,5-b]thiophene regioisomer is favored due to electronic effects of the cyclopentane ring, which directs cyclization to the 4,5-position.
  • Byproduct Mitigation : Unreacted intermediates (e.g., uncyclized thiophenes) are removed via column chromatography using silica gel and ethyl acetate/hexane (1:3).

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses report 5–10 g batches, but pilot-scale trials achieve 100 g yields using continuous flow reactors.
  • Cost Drivers : Malononitrile and chloroacetyl chloride account for 60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and pyrimidine derivatives often exhibit anticancer properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate may act as a potential anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

The thiazole and pyrimidine components are associated with anti-inflammatory activity. Compounds with these structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The synthesis of derivatives similar to this compound has demonstrated significant COX inhibition .

Antimicrobial Properties

The presence of the thiazole ring suggests potential antimicrobial activity. Research has documented that thiazole derivatives exhibit activity against a range of pathogens including bacteria and fungi. This compound could be evaluated for its efficacy against common infectious agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the thiophene or thiazole rings could enhance efficacy or reduce toxicity. For instance:

  • Alterations to the substituents on the phenyl groups may improve selectivity towards cancer cells while minimizing effects on normal cells.
Structural Feature Potential Impact
Thiazole ringAntimicrobial and anti-inflammatory
Pyrimidine moietyAnticancer activity
Thiophene groupEnhanced pharmacological properties

Case Studies

  • Anticancer Research : A study explored the synthesis of similar compounds and their effect on breast cancer cells, demonstrating a significant decrease in cell viability at certain concentrations .
  • Anti-inflammatory Evaluation : Another study focused on thiazole derivatives where compounds demonstrated potent inhibition of COX enzymes in vitro and reduced inflammation in animal models .
  • Antimicrobial Testing : In vitro studies have shown that thiazole-containing compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a) 2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()
  • Structural Differences : The 4-chlorophenyl substituent replaces the phenyl group, and the acetamide group is modified to N-(2-ethyl-6-methylphenyl).
  • The bulkier N-aryl group may improve binding specificity to enzyme targets .
b) 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives ()
  • Structural Differences: A benzo[4,5]thieno[2,3-d]pyrimidine core replaces the cyclopenta-pyrimidino-thiophene system.
  • These derivatives exhibit anti-tyrosinase activity, suggesting the target compound may share similar enzymatic inhibition properties .

Functional Group Variations

a) Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Structural Differences: A cyanoacetamide group replaces the thioacetylamino linker, and the core is a tetrahydrobenzo[b]thiophene.
  • Impact: The cyano group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. The absence of a thiazole ring may reduce antimicrobial potency compared to the target compound .
b) Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
  • Structural Differences : A triazole-thiadiazole hybrid system replaces the thiazole and pyrimidine moieties.
  • Impact : The triazole-thiadiazole framework exhibits strong intermolecular interactions with enzymes, as demonstrated by computational studies. This suggests the target compound’s thioether and thiazole groups may similarly enhance enzyme binding .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (NMR, IR)
Target Compound ~230–245 (predicted) Low in water δ 1.3 (t, ester CH3), δ 4.2 (q, ester CH2), thioether S-C=O stretch ~1680 cm⁻¹
Diethyl 8-Cyano-7-(4-Nitrophenyl)-imidazo[1,2-a]pyridine () 243–245 Moderate in DMSO δ 8.2 (d, aromatic H), ν(C≡N) ~2220 cm⁻¹
Ethyl 2-((5-(4-Methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate () Not reported High in DMF δ 3.5 (m, piperidine H), ν(SO2) ~1350 cm⁻¹

The target compound’s ethyl ester and thioether groups are expected to confer moderate lipid solubility, facilitating membrane penetration in biological systems .

Biological Activity

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate involves multiple steps that typically include:

  • Formation of the cyclopentapyrimidine core : This step involves cyclization reactions that yield the tetrahydrocyclopenta structure.
  • Thioether formation : The introduction of the thiophen moiety is crucial for enhancing biological activity.
  • Acetylation : The final steps usually include acetylation to provide the ethyl ester functionality.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate to strong antimicrobial activity against both bacteria and fungi.

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The following table summarizes the COX inhibition data:

Compound COX Inhibition (%) at 20 µM
Ethyl 2-{2-[...]}47.1%
Celecoxib (control)70%

This data indicates that while Ethyl 2-{...} shows promising COX inhibition, it is less potent than celecoxib but still significant for further study.

The proposed mechanism involves the inhibition of inflammatory pathways through COX enzyme blockade and modulation of nitric oxide synthase (iNOS) expression. These pathways are crucial in mediating inflammatory responses in various tissues.

Case Studies

A notable study focused on the compound's effects on inflammatory models in vivo. The study used a carrageenan-induced paw edema model in rats to evaluate anti-inflammatory effects:

  • Dosage : Rats were treated with varying doses (10 mg/kg and 20 mg/kg).
  • Results : Significant reduction in paw swelling was observed compared to control groups.

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